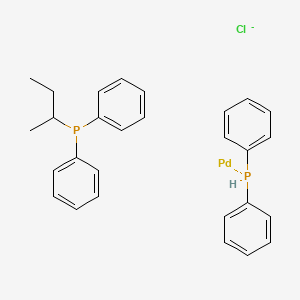
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride is a complex organophosphorus compound that plays a significant role in various chemical reactions, particularly in catalysis. This compound is known for its utility in organic synthesis and its ability to facilitate a range of chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from its oxide.
Substitution: The compound can participate in substitution reactions, where ligands are exchanged.
Common Reagents and Conditions
Common reagents used in these reactions include phenylsilane for reduction and various oxidizing agents for oxidation . The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development and delivery systems.
Wirkmechanismus
The mechanism by which Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride exerts its effects involves the coordination of the phosphine ligands to the palladium center. This coordination activates the palladium, allowing it to participate in various catalytic cycles. The molecular targets include organic substrates that undergo transformation through palladium-catalyzed processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Another organophosphorus compound used in catalysis.
Diphenylphosphinostyrene: A similar compound with applications in polymer chemistry.
Uniqueness
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride is unique due to its specific ligand structure, which provides distinct steric and electronic properties. These properties enhance its catalytic efficiency and selectivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C28H30ClP2Pd- |
|---|---|
Molekulargewicht |
570.4 g/mol |
IUPAC-Name |
butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride |
InChI |
InChI=1S/C16H19P.C12H11P.ClH.Pd/c1-3-14(2)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h4-14H,3H2,1-2H3;1-10,13H;1H;/p-1 |
InChI-Schlüssel |
LILNJOZTOALAGT-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)PC2=CC=CC=C2.[Cl-].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















